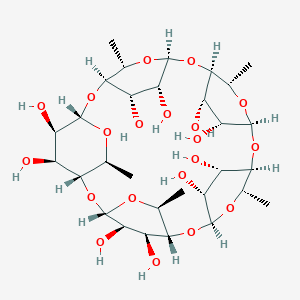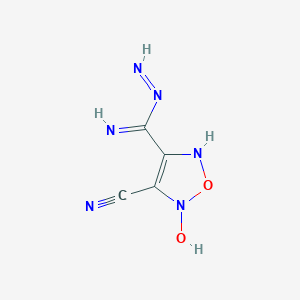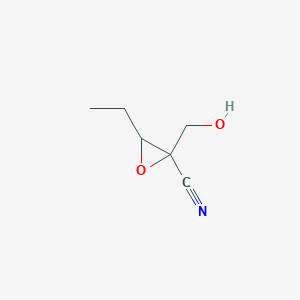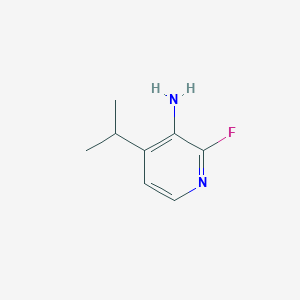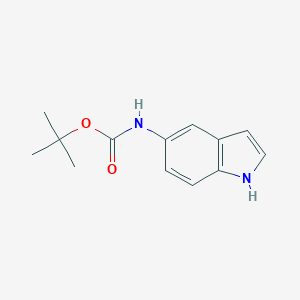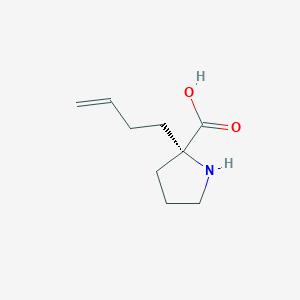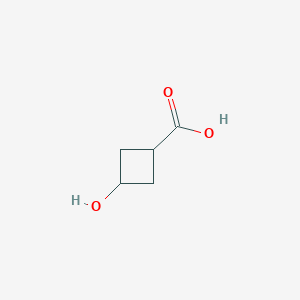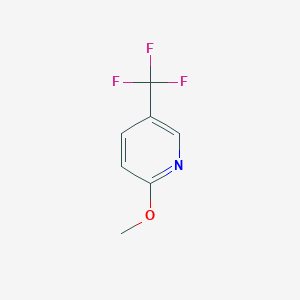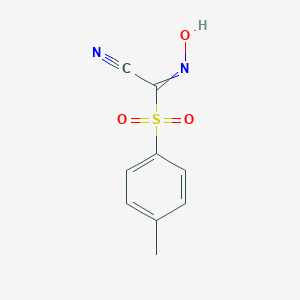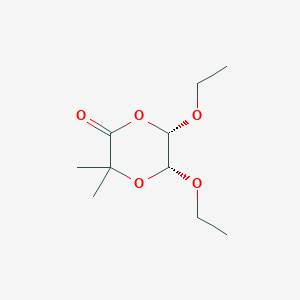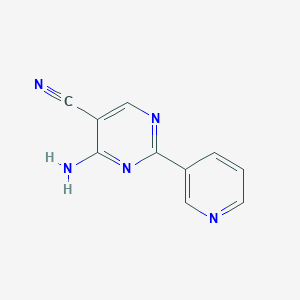
4-Amino-2-(3-piridil)pirimidina-5-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is a heterocyclic compound with a molecular formula of C10H7N5. This compound is notable for its pyrimidine and pyridine rings, which are fused together, making it a valuable molecule in various scientific research fields .
Aplicaciones Científicas De Investigación
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR).
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
Biochemical Pathways
The inhibition of EGFR by 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . The compound’s action on these pathways can lead to cell cycle arrest and apoptosis .
Result of Action
The compound has shown moderate antiproliferative activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in these cells . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .
Análisis Bioquímico
Biochemical Properties
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile has been found to interact with EGFR, a protein that plays a crucial role in cell signaling pathways . These interactions are part of the compound’s role as an ATP mimicking tyrosine kinase inhibitor .
Cellular Effects
In vitro cytotoxic activities of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile have been evaluated against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound has been found to induce significant apoptotic effects in these cells .
Molecular Mechanism
The mechanism of action of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile involves its role as an ATP mimicking tyrosine kinase inhibitor . It exerts its effects at the molecular level by binding to EGFR, inhibiting its activity, and thereby influencing cell signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-cyanopyridine with guanidine under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating to promote cyclization and formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Comparación Con Compuestos Similares
- 4-Amino-2-(2-pyridyl)pyrimidine-5-carbonitrile
- 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile
- 4-Amino-2-(3-pyridyl)pyrimidine-5-carboxamide
Uniqueness: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to its analogs. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
4-amino-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H,(H2,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPYGRCGMWLPSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
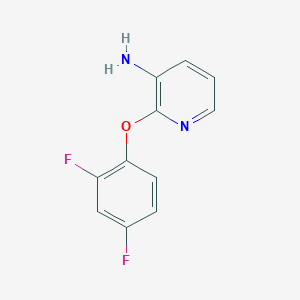
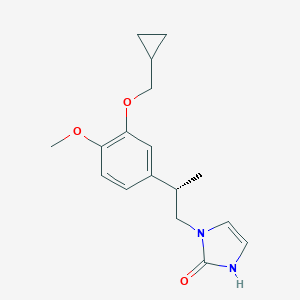
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
